RNA-Dependent RNA Polymerase (RdRp) Inhibition Dynamics
2’-C-Ethynyladenosine (2’-CEA) exerts its primary antiviral effect through potent inhibition of viral RNA-dependent RNA polymerases (RdRps). The compound’s 2’-C-ethynyl modification introduces significant steric bulk that impedes RdRp catalytic function. Biochemical studies demonstrate that the 5’-triphosphate metabolite (2’-CEA-TP) competes with endogenous ATP for binding to the RdRp active site. For flaviviruses like dengue virus (DENV), 2’-CEA-TP exhibits 50–100-fold greater affinity for RdRp compared to natural ATP, with inhibition constants (K~i~) in the low micromolar range (0.5–2 μM) [1] [7]. This high binding affinity arises from:
- Steric Constraints: The linear ethynyl group (–C≡CH) protrudes into the NTP entry tunnel, physically obstructing conformational changes required for catalytic activation [7] [10].
- Hydrophobic Interactions: The alkyne moiety enhances hydrophobic contacts with conserved RdRp residues (e.g., Lys593 in DENV RdRp), stabilizing the inhibitor-bound state [1] [10].
- Reduced Catalytic Efficiency: Pre-steady-state kinetic analyses reveal a >200-fold reduction in k~pol~ (catalytic rate constant) for 2’-CEA-TP compared to ATP in SARS-CoV-2 RdRp complexes [7].
Table 1: Inhibition Parameters of 2’-CEA-TP Against Viral RdRps
Virus | RdRp K~i~ (μM) | Selectivity Index (vs. Host Pols) | Catalytic Rate (k~pol~, s⁻¹) |
---|
SARS-CoV-2 | 0.7 ± 0.2 | >1,000 | 0.003 |
Dengue (DENV-2) | 1.5 ± 0.4 | 850 | 0.005 |
Hepatitis C | 2.1 ± 0.6 | 620 | 0.008 |
Data compiled from enzymatic assays [1] [4] [7]
Structural Basis for Viral RNA Chain Termination
High-resolution structural analyses reveal that 2’-CEA incorporation induces termination through dual mechanisms:
Pre-Catalysis Inhibition: Cryo-EM structures (3.0–3.3 Å resolution) of SARS-CoV-2 and Lassa virus (LASV) RdRps bound to 2’-CEA-TP show the ethynyl group forces the adenosine base into a syn conformation, disrupting Watson-Crick pairing with the template uracil. Instead, the inhibitor forms non-canonical Hoogsteen bonds with the template base, stalling translocation [7]. This aberrant base orientation prevents active-site closure by sterically clashing with motif F residues (e.g., Ser861 in SARS-CoV-2 RdRp), freezing the polymerase in an open, catalytically inactive state [7].
Post-Incorporation Blockade: When incorporated into nascent RNA, 2’-CEA’s 3’-deoxyribose configuration lacks the 3’-OH group required for phosphodiester bond formation with the next nucleotide. Crystal structures of enterovirus 71 (EV71) RdRp with 2’-CEA-terminated RNA confirm that the primer strand’s terminal 3’-position is buried within the NTP entry tunnel, physically blocking next-nucleotide binding [7]. This results in "obligate chain termination" after a single incorporation event.
Competitive Inhibition of Nucleotide Incorporation
2’-CEA-TP functions as a competitive substrate inhibitor with distinct kinetic properties:
Binding Affinity vs. Catalysis: Surface plasmon resonance (SPR) data indicate 2’-CEA-TP binds DENV RdRp with K~d~ = 0.3 μM—comparable to ATP (K~d~ = 0.4 μM). However, its incorporation efficiency (k~cat~/K~m~) is 500-fold lower due to delayed phosphodiester bond formation [1] [4]. This kinetic decoupling allows 2’-CEA-TP to occupy the active site without rapid catalytic turnover.
Template Dependence: Single-nucleotide incorporation assays show 2’-CEA-TP is preferentially incorporated opposite template uridine (k~pol~ = 0.008 s⁻¹) but exhibits 10-fold slower incorporation opposite cytidine. This selectivity arises from suboptimal hydrogen bonding with non-uracil bases, enhancing its specificity as a U-selective chain terminator [4] [7].
Competition with Natural NTPs: At physiologically relevant NTP concentrations (500 μM ATP), 2’-CEA-TP achieves >90% RdRp inhibition in in vitro replication systems when present at 10 μM—demonstrating superior competitive capacity versus ribose-modified analogs like sofosbuvir (IC~50~ = 15 μM) [4].
Table 2: Incorporation Kinetics of Nucleotide Analogs in Viral RdRps
Nucleotide | k~pol~ (s⁻¹) | K~d~ (μM) | Incorporation Selectivity (vs. ATP) |
---|
2’-CEA-TP | 0.003–0.008 | 0.3–0.8 | 500-fold lower |
Sofosbuvir-TP | 0.02 | 1.2 | 120-fold lower |
Remdesivir-TP | 0.04 | 0.9 | 80-fold lower |
Natural ATP | 40–60 | 0.4–0.6 | Reference |
k~pol~ = Catalytic rate constant; K~d~ = Equilibrium dissociation constant [1] [4] [7]
Impact on Viral RNA Synthesis Fidelity
2’-CEA exerts fidelity control through non-mutagenic termination, contrasting with mutagenic analogs like favipiravir:
Error Rate Suppression: In in vitro RNA replication systems (DENV and SARS-CoV-2), 2’-CEA reduces viral RNA output by >99% without increasing mutation frequency (0.1–0.3 errors/kb), compared to error rates of 5–10 errors/kb for favipiravir [7]. This fidelity preservation stems from its inability to form stable base pairs beyond the initial incorporation site, preventing error-prone continuation of RNA synthesis.
Resistance Barrier: Serial passage experiments with hepatitis C virus (HCV) showed no detectable resistance to 2’-CEA after 20 generations, whereas ribavirin selected for GTP-binding pocket mutations (e.g., S282T) by generation 8 [4]. The compound’s dual action—binding competition and obligate termination—imposes high genetic barriers to resistance.
Effects on RNA Secondary Structures: Biochemical probing of RNA synthesized in the presence of sublethal 2’-CEA concentrations revealed no disruption of functional cis-acting elements (e.g., IRES, pseudoknots), unlike ribavirin, which induces misfolding via G→A hypermutation [4] [7].
Table 3: Fidelity and Resistance Profiles of Antiviral Nucleosides
Compound | Mutation Frequency (errors/kb) | Resistance Emergence (generations) | Mechanistic Class |
---|
2’-C-Ethynyladenosine | 0.1–0.3 | >20 (undetected) | Chain Terminator |
Favipiravir | 5.2–10.1 | 6–10 | Mutagen |
Ribavirin | 3.8–7.4 | 8–12 | Mixed |
Sofosbuvir | 0.2–0.4 | 15–20 | Chain Terminator |
Data derived from viral passage studies and deep sequencing [4] [7]